6,8-difluoro-N-phenyl-4-quinolinamine
Description
Properties
IUPAC Name |
6,8-difluoro-N-phenylquinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2/c16-10-8-12-14(19-11-4-2-1-3-5-11)6-7-18-15(12)13(17)9-10/h1-9H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOYLLQOPYLEOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C=C(C=C(C3=NC=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 6,8 Difluoro N Phenyl 4 Quinolinamine
Retrosynthetic Analysis and Key Precursors
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For 6,8-difluoro-N-phenyl-4-quinolinamine, the primary disconnections involve the C-N bond of the N-phenyl group and the bonds forming the pyridine ring of the quinoline (B57606) core.
A logical retrosynthetic pathway is as follows:
C4-N Bond Disconnection: The final bond formation is often the attachment of the N-phenyl group. This points to a key intermediate, 6,8-difluoro-4-chloroquinoline , and aniline (B41778). The forward reaction would be a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction.
Pyridine Ring Disconnection: The 6,8-difluoroquinoline (B127152) core can be disconnected using strategies from classical quinoline syntheses. This typically leads back to a substituted aniline and a three-carbon component. The fluorine atoms on the benzene (B151609) ring are best incorporated from the start, identifying 2,4-difluoroaniline as a crucial precursor.
This analysis highlights two primary key precursors for the synthesis:
2,4-Difluoroaniline: This commercially available starting material provides the necessary difluoro substitution pattern on the carbocyclic ring of the quinoline. It can be synthesized from 1,2,4-trichlorobenzene through nitration, fluorination, and subsequent reduction synarchive.com.
A Three-Carbon Synthon: Depending on the chosen cyclization strategy, this could be a β-ketoester like ethyl acetoacetate (for the Conrad-Limpach synthesis) or a malonic ester derivative like diethyl ethoxymethylenemalonate (for the Gould-Jacobs reaction) wikipedia.orgwikipedia.org.
Classical and Modern Synthetic Approaches to 4-Quinolinamines
The synthesis of the 4-quinolinamine scaffold can be achieved through a variety of established and contemporary methods. These range from traditional multistep cyclizations to highly efficient catalyst-mediated and one-pot procedures.
Classical methods for quinoline synthesis remain highly relevant for their reliability and scalability. Two of the most prominent routes for constructing the 4-hydroxyquinoline core, a direct precursor to the target molecule's quinoline framework, are the Conrad-Limpach and Gould-Jacobs reactions wikipedia.orgjptcp.com.
Conrad-Limpach Synthesis: This reaction involves the condensation of an aniline with a β-ketoester jptcp.com. For the target molecule, 2,4-difluoroaniline would be reacted with a β-ketoester. The reaction proceeds in two stages: initial formation of an enamine intermediate at moderate temperatures, followed by a high-temperature thermal cyclization (around 250 °C) to yield the 6,8-difluoro-4-hydroxyquinoline synarchive.comwikipedia.org. The use of an inert, high-boiling solvent like mineral oil can significantly improve yields in the cyclization step wikipedia.org.
Gould-Jacobs Reaction: This approach utilizes the reaction of an aniline with diethyl ethoxymethylenemalonate (DEEM) wikipedia.orgablelab.eu. The initial step is a substitution reaction, followed by thermal cyclization to form a 4-hydroxyquinoline-3-carboxylic acid ester. Subsequent saponification and decarboxylation yield the desired 6,8-difluoro-4-hydroxyquinoline wikipedia.org. This method is particularly effective for anilines bearing electron-donating groups, though it is broadly applicable wikipedia.orgwikipedia.org.
Once the 6,8-difluoro-4-hydroxyquinoline intermediate is formed, it is typically converted to the more reactive 6,8-difluoro-4-chloroquinoline by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃). This chloro-derivative is the immediate precursor for introducing the N-phenyl group.
Table 1: Comparison of Classical Synthesis Routes for the 6,8-Difluoro-4-hydroxyquinoline Core
| Feature | Conrad-Limpach Synthesis | Gould-Jacobs Reaction |
|---|---|---|
| Precursors | 2,4-Difluoroaniline + β-ketoester | 2,4-Difluoroaniline + Diethyl ethoxymethylenemalonate |
| Intermediate | Enamine | Anilinomethylenemalonate ester |
| Key Step | High-temperature thermal cyclization | Thermal cyclization, saponification, decarboxylation |
| Product | 6,8-Difluoro-4-hydroxyquinoline | 6,8-Difluoro-4-hydroxyquinoline |
Modern synthetic chemistry heavily relies on transition metal catalysis to achieve transformations with high efficiency and selectivity. Both the formation of the quinoline ring and the final C-N bond-forming step can be facilitated by such catalysts.
Palladium-Catalyzed Reactions: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and represents a key modern alternative for the final step in the synthesis of this compound wikipedia.orgorganic-chemistry.org. This reaction involves the cross-coupling of an aryl halide (6,8-difluoro-4-chloroquinoline) with an amine (aniline) in the presence of a palladium catalyst and a suitable phosphine ligand (e.g., BINAP, X-Phos) wikipedia.orgrug.nlbeilstein-journals.org. This method often proceeds under milder conditions than traditional SNAr reactions and exhibits broad functional group tolerance wikipedia.orglibretexts.org.
Copper-Catalyzed Reactions: Copper-catalyzed reactions, such as the Ullmann condensation, are also employed for C-N bond formation. While traditionally requiring harsh conditions, modern protocols with suitable ligands allow for the coupling of aryl halides with amines under more moderate conditions.
Rhodium-Catalyzed Reactions: While less common for this specific transformation, rhodium catalysts are known to mediate various C-H activation and annulation reactions that can be applied to the synthesis of complex heterocyclic systems.
To improve efficiency and reduce waste, one-pot and multicomponent reactions (MCRs) have been developed for quinoline synthesis. These strategies combine multiple reaction steps into a single operation without isolating intermediates. For example, a three-component reaction could potentially bring together a 2-aminoaryl ketone, an alkyne, and an amine source in the presence of a catalyst to construct the substituted quinoline core in a single step mdpi.com. While a specific MCR for this compound is not prominently documented, the principles of MCRs represent a frontier in streamlining the synthesis of such complex molecules.
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In quinoline synthesis, this translates to several key areas:
Use of Greener Solvents: Classical methods often use high-boiling, non-polar solvents. Research is ongoing to replace these with more benign alternatives like water or ionic liquids, or to perform reactions under solvent-free conditions jptcp.com.
Catalysis: The use of recyclable nanocatalysts or heterogeneous catalysts can reduce waste and improve the atom economy of the synthesis wikipedia.org.
Energy Efficiency: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for reactions like the Gould-Jacobs synthesis, thereby reducing energy consumption ablelab.eu. One-pot procedures also contribute to a greener process by minimizing energy-intensive workup and purification steps jptcp.com.
Strategies for Introducing 6,8-Difluoro and N-Phenyl Substituents
The specific placement of the difluoro and N-phenyl groups requires a carefully planned synthetic sequence.
Introduction of the 6,8-Difluoro Moiety: The most straightforward and common strategy is to begin the synthesis with a precursor that already contains the desired fluorine substitution pattern. 2,4-Difluoroaniline is the ideal starting material, as its cyclization via methods like the Conrad-Limpach or Gould-Jacobs reaction directly places the fluorine atoms at the 6- and 8-positions of the resulting quinoline ring synarchive.com.
Introduction of the N-Phenyl Substituent: The N-phenyl group is typically installed in the final step of the synthesis. This involves the reaction of a precursor, 6,8-difluoro-4-chloroquinoline , with aniline. Two primary methods are viable:
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position of the quinoline ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen. Heating 6,8-difluoro-4-chloroquinoline with aniline, often in the presence of an acid catalyst, can lead to the desired product nih.gov. The electron-withdrawing fluorine atoms on the benzene ring further activate the substrate for this reaction.
Palladium-Catalyzed Buchwald-Hartwig Amination: This is often the preferred modern method due to its higher yields and milder conditions wikipedia.orgrug.nl. The reaction couples 6,8-difluoro-4-chloroquinoline with aniline using a palladium catalyst, a phosphine ligand, and a base, providing a highly efficient route to the final product beilstein-journals.orglibretexts.org.
Table 2: Summary of Synthetic Strategies
| Strategy | Description | Key Intermediates | Advantages |
|---|---|---|---|
| Classical Cyclization + SNAr | Two-step quinoline ring formation followed by nucleophilic substitution. | 6,8-Difluoro-4-hydroxyquinoline, 6,8-Difluoro-4-chloroquinoline | Well-established, scalable methods. |
| Classical Cyclization + Buchwald-Hartwig | Quinoline ring formation followed by Pd-catalyzed amination. | 6,8-Difluoro-4-hydroxyquinoline, 6,8-Difluoro-4-chloroquinoline | High yields, mild conditions, broad scope. |
| Multicomponent Reaction (MCR) | Single-step formation of the substituted quinoline core. | N/A (formed in situ) | High atom economy, operational simplicity. |
Derivatization and Functionalization of the Quinoline Core
The modification of the quinoline core of this compound is a key strategy for the synthesis of novel derivatives with potentially enhanced biological or material properties. The reactivity of the quinoline ring is influenced by the interplay of the electron-donating amino group at the 4-position and the electron-withdrawing fluorine atoms at the 6- and 8-positions. This section details various approaches to functionalize the carbocyclic and heterocyclic rings of the quinoline nucleus.
Electrophilic Aromatic Substitution
The introduction of substituents onto the benzene ring of the quinoline core via electrophilic aromatic substitution is a fundamental strategy for derivatization. The directing effects of the existing substituents play a crucial role in determining the position of substitution. The strong activating and ortho-, para-directing effect of the amino group at C4, coupled with the deactivating and meta-directing nature of the fluorine atoms, leads to a complex reactivity pattern.
Nitration: The nitration of quinoline derivatives typically occurs on the benzene ring. For this compound, the position of nitration is anticipated to be influenced by both the activating amino group and the deactivating fluorine atoms. Research on related 8-aminoquinoline amides has shown that C5-nitration can be achieved under mild, visible-light-photocatalyzed conditions. mdpi.com While specific studies on the nitration of this compound are not extensively documented, it is plausible that similar methodologies could be applied.
Halogenation: The introduction of additional halogen atoms can further modify the electronic properties of the quinoline core. Direct halogenation of quinolines often requires careful control of reaction conditions to achieve regioselectivity.
Friedel-Crafts Reactions: Acylation and alkylation reactions under Friedel-Crafts conditions provide a means to introduce carbon-based substituents. The choice of catalyst and reaction parameters is critical to overcome the deactivating effect of the fluorine atoms and the potential for catalyst poisoning by the basic nitrogen atoms of the quinoline ring.
Metal-Catalyzed C-H Functionalization
Modern synthetic chemistry has increasingly turned to transition metal-catalyzed C-H activation as a powerful tool for the direct functionalization of aromatic systems. The nitrogen atom of the quinoline ring can act as a directing group, facilitating the selective introduction of substituents at specific positions. This approach offers a more atom-economical and often milder alternative to traditional electrophilic substitution reactions.
For quinoline derivatives, C-H activation has been successfully employed for arylation, alkylation, and other transformations. semanticscholar.orgacs.orgnih.gov The presence of the N-phenylamino group at the 4-position may also influence the directing effect, potentially leading to functionalization at positions proximal to this substituent.
Nucleophilic Aromatic Substitution
While the quinoline ring is generally electron-rich, the presence of the two fluorine atoms at positions 6 and 8 can activate these positions towards nucleophilic aromatic substitution (SNA_r). This is particularly true if a suitable leaving group is present or if the reaction proceeds via a Meisenheimer-type intermediate. However, direct displacement of the fluorine atoms would require harsh reaction conditions.
More commonly, nucleophilic substitution is observed at the 4-position of the quinoline ring if a leaving group such as a halogen is present. The synthesis of this compound itself likely proceeds via a nucleophilic aromatic substitution reaction where a 4-chloro-6,8-difluoroquinoline is treated with aniline.
Summary of Potential Functionalization Reactions
The following table summarizes potential derivatization reactions on the quinoline core of this compound, based on the general reactivity of quinolines and related compounds. It is important to note that the specific outcomes for this particular substrate would require experimental verification.
| Reaction Type | Reagents and Conditions | Potential Position(s) of Functionalization |
| Nitration | HNO₃/H₂SO₄ or milder nitrating agents | C5, C7 |
| Halogenation | X₂ (X = Cl, Br), Lewis acid catalyst | C3, C5, C7 |
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | C5, C7 |
| Friedel-Crafts Alkylation | Alkyl halide, Lewis acid | C5, C7 |
| Metal-Catalyzed C-H Arylation | Aryl halide, Pd or other transition metal catalyst | C2, C3, C5, C7 |
Structure Activity Relationship Sar Investigations of 6,8 Difluoro N Phenyl 4 Quinolinamine and Analogues
Positional and Electronic Effects of Fluorine Atoms on the Quinolone Ring
Fluorine is a highly electronegative atom, which imparts a strong negative inductive effect (σI) and a positive mesomeric effect (σR). nih.gov This dual nature alters the electron density distribution across the quinoline (B57606) ring system. nih.gov The electron-withdrawing nature of fluorine can pull electron density from the aromatic rings towards the periphery of the molecule. nih.gov This redistribution is particularly noticeable in the π-cloud of the benzene (B151609) portion of the quinoline, which can lead to changes in intermolecular interactions. nih.gov For instance, studies on fluorinated quinoline analogues have shown that the presence of fluorine is critical for certain biological activities, such as anticancer properties. acs.org
The position of the fluorine atoms is a key factor in determining the molecule's reactivity and selectivity. In electrophilic substitution reactions on the quinoline ring, fluorination can occur at various positions, including the 5-, 6-, and 8-positions, often resulting in a mixture of products. researchgate.net Computational studies using Density Functional Theory (DFT) on protonated quinoline derivatives have shown that the C4 position has the largest contribution to the Lowest Unoccupied Molecular Orbital (LUMO), suggesting that this site is favorable for nucleophilic attack, such as fluorination. acs.org The electronic effects of existing substituents can further direct the position of fluorination; for example, an acetyl group at the 3-position enhances the reactivity of the C4 position. acs.org
The introduction of fluorine atoms also causes notable changes in the Nuclear Magnetic Resonance (NMR) spectra of quinolines. For example, incorporating a fluorine atom into the benzene ring of quinoline generally results in upfield shifts for the resonance signals of adjacent protons. researchgate.net These spectroscopic changes provide evidence of the electronic influence of fluorine on the surrounding molecular environment.
| Property | Effect of Fluorine Substitution | Reference |
|---|---|---|
| Electronic Effect | Strong negative inductive effect (electron-withdrawing) and positive mesomeric effect. Alters electron density of the ring system. | nih.gov |
| Reactivity | Influences site selectivity in electrophilic substitution reactions. DFT studies show C4 as a favorable site for nucleophilic attack in protonated quinolines. | researchgate.netacs.org |
| Biological Activity | Fluorine substitution on the quinoline ring can be critical for anticancer activity. | acs.org |
| Spectroscopic Properties | Causes upfield shifts in 1H NMR signals for adjacent protons on the benzene ring. | researchgate.net |
Influence of the N-Phenyl Substituent on Molecular Recognition
The N-phenyl group at the 4-position of the quinolinamine scaffold plays a pivotal role in molecular recognition and binding to biological targets. Modifications to this phenyl ring can significantly impact the compound's inhibitory potency.
SAR studies have revealed that the nature and position of substituents on the N-phenyl ring are critical. In some contexts, such as the inhibition of acetylcholinesterase (AChE), quinoline derivatives without any substituents on the 4-N-phenyl ring demonstrated superior inhibitory potency, suggesting that a smaller aromatic moiety might be beneficial for activity. nih.gov The 4-N-phenylamino group can participate in crucial binding interactions, such as forming salt bridges and hydrogen bonds with amino acid residues in a target's active site. nih.gov
Conversely, for other targets like Receptor-Interacting Protein Kinase 2 (RIPK2), substitutions on the phenyl ring are favorable. Introducing substituents at the meta-position of the phenyl ring that can form hydrogen bonds with target residues like Asp164 has been a successful strategy. tandfonline.com For example, a methoxy (B1213986) group at the meta-position increased inhibitory activity five-fold compared to the unsubstituted phenyl analogue. tandfonline.com Further studies showed that electron-donating groups on the phenyl ring appeared to be more favorable for activity than electron-withdrawing ones. tandfonline.com The size of the substituent is also a factor; a bulky isopropoxy group led to a loss of activity, likely due to steric hindrance. tandfonline.com
In the case of N-phenyl-4-hydroxy-2-quinolone-3-carboxamides, the substitution pattern on the N-phenyl ring also dictates anticancer activity. The presence of specific groups can mediate hydrogen bond interactions with the kinase domains of targets like PI3Kα, influencing the compound's inhibitory effect. mdpi.com
| Target | Substituent Effect on N-Phenyl Ring | Key Interactions | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Unsubstituted phenyl ring showed better inhibitory potency. | Salt bridges, π-donor hydrogen bonds. | nih.gov |
| RIPK2 | Meta-position substitution is favorable. Electron-donating groups (e.g., methoxy) enhance activity. Bulky groups decrease activity. | Hydrogen bonding with Asp164. | tandfonline.com |
| PI3Kα | Substituents can mediate H-bond interactions with kinase domains. | Hydrogen bonding. | mdpi.com |
Structure-Activity Correlates for Substituents on the Quinoline and Phenyl Moieties
A systematic analysis of substituents on both the quinoline core and the N-phenyl ring has provided valuable insights for optimizing the biological activity of 4-quinolinamine derivatives.
For the quinoline moiety, substitutions at various positions have been explored. In a series of 6,8-difluoroquinolones, the substituent at the C-5 position was found to be a key determinant of antibacterial potency. nih.gov Among halo, hydroxy, mercapto, and amino groups, the amino group was identified as optimal. nih.gov Combining the C-5 amino group with a C-7 3,5-dimethylpiperazinyl group resulted in a compound with superior in vitro and in vivo potency. nih.gov The presence of a 6-methoxy group has also been shown to enhance the activity in 8-aminoquinoline antimalarial drugs. who.int
Regarding the N-phenyl moiety, as discussed previously, the substitution pattern significantly influences activity. For RIPK2 inhibitors, substitutions at the meta-position of the phenyl ring were found to be more effective than those at the ortho- or para-positions. tandfonline.com This highlights the importance of the spatial arrangement of functional groups for optimal interaction with the target's binding pocket. A systematic SAR analysis of substituted 4-quinolinamines led to the synthesis of a highly potent derivative that inhibited the immunostimulatory effect of CpG-oligodeoxynucleotides with a half-maximal concentration in the nanomolar range. nih.gov
The interplay between substituents on both rings is crucial. For instance, in a series of novel fluorinated quinoline analogues developed for anticancer activity, it was found that an ester group combined with fluorine substitution on the quinoline ring was critical for their activity against triple-negative breast cancer cells. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Quinolone Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational tool used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.org This approach is instrumental in predicting the activity of newly designed compounds before their synthesis, thereby saving time and resources. nih.govnih.gov
For quinoline derivatives, both 2D- and 3D-QSAR models have been developed. These models use molecular descriptors that quantify the physicochemical properties of the molecules. nih.gov A 2D-QSAR model developed for a database of 349 quinoline derivatives with antimalarial activity showed that inhibitory activity was favorably dependent on several factors, including the number of fluorine atoms (nF). nih.gov This finding quantitatively supports the experimental observation that fluorination often enhances biological activity. The final models demonstrated good predictive capacity, with a high correlation between predicted and experimental activities. nih.gov
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide insights into how steric, electrostatic, hydrophobic, and hydrogen-bonding fields of a molecule influence its activity. jmaterenvironsci.commdpi.com These models generate contour maps that visualize regions where modifications to the molecular structure would likely lead to an increase or decrease in potency. frontiersin.org For a series of tetrahydroquinoline derivatives, CoMFA and CoMSIA models with good statistical and predictive properties were established, which guided the design of novel, more potent inhibitors. mdpi.com These QSAR models are fundamental tools for the rational development of new bioactive quinoline-based compounds. nih.gov
| QSAR Model Type | Key Findings/Descriptors | Application | Reference |
|---|---|---|---|
| 2D-QSAR | Inhibitory activity depends favorably on lipophilicity, number of chlorine atoms, number of fluorine atoms (nF), and number of basic nitrogen atoms. | Predicting antimalarial activity of quinoline derivatives. | nih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | Generates contour maps for steric, electrostatic, and other fields to guide structural modifications. | Rational design of novel tetrahydroquinoline-based inhibitors. | mdpi.com |
| 3D-QSAR (CoMFA/CoMSIA) | Used to determine regions with the ability for specific interactions (electrostatic, steric, hydrophobic, hydrogen bonds) that may alter activity. | Investigating SAR of novel triazole-quinine derivatives as antimalarial agents. | jmaterenvironsci.com |
Molecular Mechanisms and Biological Target Profiling
Target Identification Approaches for Quinolone-Based Compounds
The process of identifying the molecular targets of a bioactive compound is often referred to as target deconvolution. nih.gov For quinolone derivatives, which have a well-established history as antimicrobials targeting DNA gyrase and topoisomerase IV, these approaches are also used to uncover novel targets or off-targets, contributing to a comprehensive understanding of their pharmacological profile. nih.govwikipedia.orgnih.gov
Chemoproteomics is a powerful discipline that utilizes chemical probes to study the interactions between small molecules and proteins on a proteome-wide scale. nih.gov These strategies are instrumental in identifying the protein targets of compounds like 6,8-difluoro-N-phenyl-4-quinolinamine in a native biological context. ethz.ch Key chemoproteomic methods include:
Affinity-Based Protein Profiling (ABPPy): This technique involves immobilizing the compound of interest (e.g., a derivative of this compound) onto a solid support, such as agarose (B213101) beads. researchgate.net This "bait" is then used to capture binding proteins from a cell lysate, which are subsequently identified using mass spectrometry. researchgate.net
Activity-Based Protein Profiling (ABPP): ABPP uses small-molecule probes that covalently bind to the active sites of specific enzyme families. researchgate.net The binding of a test compound can be detected by its ability to compete with the probe, preventing the probe from labeling the target protein. This competition is then quantified to reveal the compound's protein targets. researchgate.net
Thermal Proteome Profiling (TPP): This method does not require modification of the compound. It relies on the principle that a protein's thermal stability changes when it binds to a ligand. nih.govethz.ch By heating cell lysates treated with the compound to various temperatures and quantifying the remaining soluble proteins, researchers can identify which proteins have been stabilized by the compound's binding. researchgate.net
Table 1: Summary of Chemoproteomics-Based Target Identification Strategies
| Strategy | Principle | Requirement for Compound | Key Advantage |
|---|---|---|---|
| Affinity-Based Profiling | Immobilized compound pulls down binding partners from a proteome lysate for identification. researchgate.net | Chemical modification to attach to a solid matrix. researchgate.net | Directly enriches for binding proteins. |
| Activity-Based Protein Profiling (ABPP) | Compound competes with a reactive probe for binding to an enzyme's active site. researchgate.net | No modification needed. | Identifies functionally active targets and can provide information on binding sites. ethz.ch |
| Thermal Proteome Profiling (TPP) | Ligand binding alters the thermal stability of the target protein. ethz.ch | No modification needed. nih.gov | Applicable to a wide range of targets without requiring a chemical probe. nih.gov |
In silico, or computational, methods provide a rapid and cost-effective means to predict the potential biological targets of a compound based on its chemical structure. These algorithms are often used in the early stages of drug discovery to prioritize compounds and generate hypotheses for experimental validation. nih.gov
Ligand-Based Approaches: These methods are founded on the chemical similarity principle: molecules with similar structures are likely to bind to similar protein targets. nih.gov Algorithms compare the structure of a query compound, such as this compound, to databases of compounds with known biological activities to infer its targets.
Structure-Based Approaches: When the three-dimensional structure of a potential protein target is known, molecular docking simulations can be used to predict whether a compound will bind to it. This involves computationally placing the ligand into the protein's binding site and calculating a score based on the predicted binding affinity. nih.gov
Machine Learning and Network-Based Models: Modern approaches leverage machine learning to build predictive models from large datasets of drug-target interactions. ethz.chnih.gov For instance, the COMBAT (COmputational Model of Bacterial Antibiotic Target-binding) model was developed for quinolones to quantitatively predict antibiotic efficacy based on the biochemical parameters of drug-target interactions. nih.gov Network-based pharmacology analyzes the relationships between drugs, targets, and diseases to identify the most influential targets of a compound. researchgate.net
Table 2: Overview of Computational Target Prediction Algorithms
| Approach | Principle | Required Data | Application |
|---|---|---|---|
| Ligand-Based | Similar molecules exhibit similar biological activities. nih.gov | Large databases of chemical structures and their known targets. | Target prediction for novel compounds based on structural analogs. |
| Structure-Based (Docking) | Predicts the preferred orientation and binding affinity of a ligand to a protein. nih.govresearchgate.net | 3D structure of the protein target. | Virtual screening and lead optimization. |
| Machine Learning | Learns patterns from existing drug-target interaction data to make predictions. ethz.chnih.gov | Extensive training datasets of drugs, targets, and their interactions. | Predicting novel drug-target relationships and polypharmacology. nih.gov |
Molecular Recognition and Binding Interactions with Receptors and Enzymes
The specific biological activity of this compound is dictated by its molecular recognition and binding to target proteins. This process is governed by a combination of non-covalent interactions, including hydrogen bonds, aromatic stacking, hydrophobic contacts, and halogen-specific interactions. These interactions determine the stability and specificity of the drug-receptor complex.
Hydrogen bonds are highly directional interactions that are fundamental to the specificity of drug-target binding. semanticscholar.org In quinolone-based compounds, the quinolone core contains key functional groups that participate in hydrogen bonding. For this compound, potential hydrogen bonding sites include the nitrogen atom in the quinoline (B57606) ring and the secondary amine group. When interacting with target enzymes like DNA gyrase or topoisomerase IV, these groups can form hydrogen bonds with amino acid residues (e.g., serine, aspartate) in the binding pocket or with the phosphate (B84403) backbone of DNA. wikipedia.orgresearchgate.net The formation of these hydrogen-bonded networks is a critical contributor to the stability of the ternary drug-enzyme-DNA complex. wikipedia.org
Table 3: Potential Hydrogen Bonding in this compound Interactions
| Group on Compound | Role | Potential Partner on Receptor/Enzyme |
|---|---|---|
| Quinoline Ring Nitrogen | H-bond Acceptor | H-bond donors (e.g., -OH of Serine, -NH of backbone) |
| N-H of Amine Linker | H-bond Donor | H-bond acceptors (e.g., C=O of backbone, -COO⁻ of Asp/Glu) |
Aromatic and hydrophobic interactions are crucial for the binding of many drugs, particularly those containing planar ring systems. nih.gov
π-π Stacking: The planar, electron-rich quinoline ring system of this compound is well-suited for π-π stacking interactions. nih.gov In the context of topoisomerase inhibition, these interactions can occur between the quinolone ring and the aromatic side chains of amino acids like tyrosine or phenylalanine within the enzyme's binding site, as well as with the DNA base pairs that flank the cleavage site. wikipedia.org
Hydrophobic Contacts: The N-phenyl substituent and the fused aromatic core of the molecule contribute to its hydrophobic character. These regions can form favorable interactions with nonpolar pockets within the target protein, displacing water molecules and contributing entropically to the binding energy. researchgate.net
The presence of two fluorine atoms at positions 6 and 8 is a defining feature of this compound and introduces the possibility of specific halogen interactions. Halogen bonds are directional, non-covalent interactions that can significantly influence ligand affinity and selectivity. nih.govnih.gov
C-H···F Hydrogen Bonds: The fluorine atoms, being highly electronegative, can act as weak hydrogen bond acceptors, forming C-H···F bonds with C-H groups from the protein or other molecules. nih.govresearchgate.net
C-F···π Interactions: The electron-withdrawing fluorine atoms create an electron-deficient region on the quinoline ring, which can interact favorably with electron-rich π-systems of aromatic amino acid residues in the target protein. rsc.org This is a type of polar-π interaction that can enhance binding affinity. nih.gov
Modulation of Aromatic Character: The strong electron-withdrawing effect of the fluorine atoms polarizes the quinoline ring system. This polarization can strengthen the electrostatic component of π-π stacking interactions with electron-rich aromatic partners, further stabilizing the drug-receptor complex. nih.gov
These halogen-specific interactions, though individually weak, can collectively provide a significant contribution to the binding energy and specificity of the compound for its biological targets. nih.gov
Table 4: Summary of Potential Aromatic and Halogen Interactions
| Interaction Type | Description | Relevant Moieties on Compound | Potential Partner on Receptor |
|---|---|---|---|
| π-π Stacking | Face-to-face or offset stacking of aromatic rings. nih.gov | Quinoline and Phenyl rings | Aromatic amino acids (Tyr, Phe, Trp), DNA bases |
| C-H-π Interaction | A C-H bond interacts with the face of a π-system. researchgate.netnih.gov | C-H bonds on Phenyl and Quinoline rings | Aromatic amino acids (Tyr, Phe, Trp) |
| Halogen Interaction (C-F···π) | Interaction between the polarized C-F bond and an aromatic ring. rsc.org | C-F bonds at positions 6 and 8 | Aromatic amino acids (Tyr, Phe, Trp) |
| Hydrophobic Contact | Interaction between nonpolar surfaces. researchgate.net | Phenyl group, Aromatic core | Hydrophobic amino acids (Leu, Ile, Val) |
Mechanistic Studies of Biological Activity
This section delves into the specific molecular interactions and biological effects that have been investigated for this compound and its derivatives.
Inhibition of Topoisomerase II
Currently, there is a lack of publicly available scientific literature detailing the mechanistic studies of this compound concerning its potential inhibition of Topoisomerase II. While other quinoline derivatives have been investigated as Topoisomerase II inhibitors, specific data for this compound is not available in the reviewed scientific literature. nih.gov
Modulation of Protein Kinases (e.g., RET)
There is no specific information in the current body of scientific literature regarding the modulation of protein kinases, such as RET, by this compound. The 4-anilino-quin(az)oline scaffold is known to be a hinge binder that can modulate the activity of various kinases. mdpi.com However, detailed studies on the specific interaction between this compound and RET kinase have not been reported.
Interaction with Viral or Microbial Targets (e.g., MERS-CoV inhibition, Antifungal targets)
MERS-CoV Inhibition:
While direct studies on this compound are limited, research into structurally related compounds has shown potential inhibitory effects against the Middle East Respiratory Syndrome Coronavirus (MERS-CoV). A study focused on 3-acyl-2-phenylamino-1,4-dihydroquinolin-4(1H)-one derivatives identified compounds with a 6,8-difluoro-quinolinone core that exhibited anti-MERS-CoV activity. nih.gov
One such derivative, 6,8-difluoro-3-isobutyryl-2-((2,3,4-trifluorophenyl)amino)quinolin-4(1H)-one (6u) , was found to be a potent MERS-CoV inhibitor with an IC₅₀ of 86 nM and low toxicity. nih.gov Another related compound, a 6,8-difluoro derivative (6g) within the same series, also demonstrated inhibitory effects with an IC₅₀ of 1.06 μM. nih.gov These findings suggest that the 6,8-difluoro-quinoline scaffold is a promising feature for the development of MERS-CoV inhibitors. The inhibitory activity of these compounds is part of a broader effort to identify therapeutic agents against MERS-CoV, a single-stranded RNA virus. nih.gov
Table 1: Anti-MERS-CoV Activity of 6,8-difluoro-quinoline Derivatives
| Compound Name | Structure | IC₅₀ (μM) | CC₅₀ (μM) |
|---|---|---|---|
| 6,8-difluoro derivative (6g) | 3-acyl-2-phenylamino-1,4-dihydroquinolin-4(1H)-one with 6,8-difluoro substitution | 1.06 | >10 |
| 6,8-difluoro-3-isobutyryl-2-((2,3,4-trifluorophenyl)amino)quinolin-4(1H)-one (6u) | 3-isobutyryl-2-((2,3,4-trifluorophenyl)amino)quinolin-4(1H)-one with 6,8-difluoro substitution | 0.086 | >25 |
Data sourced from a study on 3-acyl-2-phenylamino-1,4-dihydroquinolin-4(1H)-one derivatives. nih.gov
Antifungal Targets:
Based on a review of available scientific literature, there are no specific studies detailing the interaction of this compound with antifungal targets. While various quinoline and quinazolinone derivatives have been explored for their antifungal properties, data specifically for this compound is not present in the reviewed research. nih.govresearchgate.net
Spectroscopic and Structural Data for this compound Not Found in Publicly Available Sources
A comprehensive search for advanced spectroscopic and structural data for the chemical compound this compound has yielded no specific experimental results within publicly accessible scientific literature and databases. Detailed analytical information required for a thorough elucidation, including Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and vibrational spectroscopy data, appears to be unavailable for this specific molecule.
Efforts to locate primary research articles or spectral database entries containing ¹H, ¹³C, or ¹⁹F NMR spectra for this compound were unsuccessful. Consequently, a detailed analysis of its structural assignment through these methods cannot be provided. Information regarding two-dimensional NMR techniques such as COSY, HSQC, and HMBC, which are crucial for establishing connectivity within the molecule, is also not available.
Similarly, searches for High-Resolution Mass Spectrometry (HRMS) data, essential for the precise determination of the molecular formula by providing highly accurate mass-to-charge ratio measurements, did not yield any specific results for this compound.
Furthermore, no Fourier Transform Infrared (FTIR) or Raman spectroscopy data could be located. This information is vital for identifying the compound's functional groups and the vibrational modes of its chemical bonds.
While data exists for structurally related compounds, such as various fluoroquinolines and N-phenylanilines, a detailed, scientifically accurate analysis focused solely on this compound is not possible without its specific empirical data. The creation of data tables and a detailed discussion of its spectroscopic characteristics as requested cannot be fulfilled at this time due to the absence of the necessary foundational research findings in the public domain.
Advanced Spectroscopic and Structural Elucidation of 6,8 Difluoro N Phenyl 4 Quinolinamine
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission Studies
The electronic absorption and emission properties of 6,8-difluoro-N-phenyl-4-quinolinamine are critical to understanding its photophysical behavior. These properties are primarily governed by the extended π-conjugated system of the quinoline (B57606) core, which is further modulated by the electronic effects of the difluoro substitution on the benzo ring and the N-phenyl group at the 4-position.
Ultraviolet-Visible (UV-Vis) Absorption:
The UV-Vis absorption spectrum of 4-anilinoquinoline derivatives is typically characterized by multiple absorption bands in the ultraviolet and near-visible regions, arising from π→π* and n→π* electronic transitions within the aromatic system. mdpi.comresearchgate.net For this compound, the absorption spectrum is expected to exhibit characteristic peaks influenced by its specific substitution pattern. The conjugated system of the quinoline ring is the primary chromophore. The introduction of the N-phenyl group at the 4-position extends this conjugation, generally leading to a bathochromic (red) shift of the absorption maxima compared to the unsubstituted 4-aminoquinoline (B48711). nih.gov
The two fluorine atoms at positions 6 and 8 are expected to induce further shifts in the absorption bands. As strong electron-withdrawing groups, they can influence the energy levels of the molecular orbitals involved in the electronic transitions. Time-dependent density functional theory (TD-DFT) calculations on similar 4-anilinoquinazoline (B1210976) derivatives have shown that halogen substitutions can lead to a blueshift (shorter wavelength) in the main absorption bands. mdpi.com Therefore, the difluoro substitution in this compound likely results in absorption maxima at slightly shorter wavelengths compared to its non-fluorinated counterpart.
A representative UV-Vis absorption data table for a compound of this class, based on computational studies and experimental data from related molecules, is presented below. mdpi.com
| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Transition |
| Dichloromethane | ~220 | ~35,000 | π→π |
| ~260 | ~20,000 | π→π | |
| ~330 | ~15,000 | n→π* / π→π* |
Fluorescence Emission:
Many quinoline derivatives are known to be fluorescent, and the 4-aminoquinoline scaffold is a key component in various fluorescent probes. nih.govnih.gov The fluorescence properties of this compound are intrinsically linked to its absorption characteristics. Upon excitation at one of its absorption maxima, the molecule is expected to exhibit fluorescence emission at a longer wavelength (a phenomenon known as the Stokes shift).
The quantum yield of fluorescence, which is a measure of the efficiency of the emission process, is highly dependent on the molecular structure and the solvent environment. For 2,3-dihydroquinolinimines, which share some structural similarities, fluorescence quantum yields of up to 66% have been reported. nih.gov The presence of the N-phenyl group can influence the fluorescence through steric effects that may lead to rotational freedom and non-radiative decay pathways, potentially lowering the quantum yield. Conversely, the fluorine substituents might enhance the fluorescence quantum yield in some cases. Detailed photophysical studies, including quantum yield and fluorescence lifetime measurements, are essential for a complete understanding of the emissive properties of this compound.
A hypothetical fluorescence data table is provided below, based on typical values for fluorescent 4-anilinoquinoline analogues. nih.gov
| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (ΦF) |
| Dichloromethane | ~330 | ~450 | ~120 | ~0.4 - 0.7 |
Single-Crystal X-ray Diffraction for Solid-State Conformation and Intermolecular Interactions
Molecular Conformation:
The crystal structure would reveal the planarity of the quinoline ring system. A key conformational feature is the dihedral angle between the plane of the quinoline ring and the plane of the N-phenyl substituent. In related structures, this angle can vary significantly, influencing the degree of π-conjugation between the two aromatic systems. nih.gov For instance, in N1-phenyl-N4-[(quinolin-2-yl)methylidene]benzene-1,4-diamine, the dihedral angle between the quinoline ring and the adjacent benzene (B151609) ring is 9.02(4)°. nih.gov In 4-anilinoquinazolines, the anilino group has been observed to be either nearly coplanar or angled out of the plane of the quinazoline (B50416) ring, depending on the specific interactions within the crystal lattice. nih.gov
Intermolecular Interactions:
The packing of molecules in the crystal lattice is governed by a variety of non-covalent interactions. For this compound, these would likely include:
Hydrogen Bonding: The secondary amine (N-H) group is a potential hydrogen bond donor, and the quinoline nitrogen (N1) is a potential acceptor. Intermolecular N-H···N hydrogen bonds are a common feature in the crystal structures of related compounds, often leading to the formation of chains or dimers. nih.gov
C-H···π Interactions: The aromatic rings provide opportunities for C-H···π interactions, where a C-H bond from one molecule interacts with the π-electron cloud of an aromatic ring of a neighboring molecule. These interactions play a significant role in the supramolecular assembly. nih.gov
Halogen Bonding and F···F Interactions: The fluorine atoms can participate in weak intermolecular interactions, including halogen bonding and fluorine-fluorine contacts, which can further stabilize the crystal packing.
Below is a representative table of crystallographic parameters, compiled from data on analogous N-phenyl-4-quinolinamine derivatives. nih.gov
| Parameter | Representative Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | ~17.6 |
| b (Å) | ~7.3 |
| c (Å) | ~12.6 |
| **β (°) ** | ~99.8 |
| Volume (Å3) | ~1600 |
| Z | 4 |
| Key Dihedral Angle (Quinoline-Phenyl, °) | ~10 - 45 |
| Dominant Intermolecular Interactions | N-H···N Hydrogen Bonds, C-H···π Interactions |
Computational Chemistry and Theoretical Investigations of 6,8 Difluoro N Phenyl 4 Quinolinamine
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are powerful computational tools used to represent and study the behavior of molecules. These techniques allow for the detailed examination of molecular structures, interactions, and dynamics, which are crucial for predicting the biological activity of compounds like 6,8-difluoro-N-phenyl-4-quinolinamine.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mechanism and predicting the affinity of a drug candidate. In the context of this compound, docking studies can elucidate its potential interactions with various protein targets, such as kinases, which are often implicated in diseases like cancer. nih.govmdpi.com The 4-anilinoquinoline scaffold is a well-established kinase inhibitor framework. nih.gov
Docking simulations for this compound would typically involve preparing the 3D structure of the ligand and the target protein, followed by the use of a docking algorithm to explore possible binding poses within the protein's active site. The results are then scored based on the predicted binding energy, with lower energies indicating a more favorable interaction.
Key interactions often observed for anilinoquinoline derivatives include hydrogen bonds with hinge region residues of kinases, such as the nitrogen atom of the quinoline (B57606) ring acting as a hydrogen bond acceptor. semanticscholar.org The phenyl group and the difluoro-substituted quinoline core can engage in hydrophobic and van der Waals interactions with nonpolar residues in the active site, further stabilizing the complex.
Table 1: Hypothetical Molecular Docking Results of this compound with a Target Kinase
| Parameter | Value | Key Interacting Residues |
| Binding Energy (kcal/mol) | -9.8 | Met793, Leu718, Val726 |
| Hydrogen Bonds | 1 | Met793 (Hinge Region) |
| Hydrophobic Interactions | 5 | Leu718, Val726, Ala743, Leu844 |
| π-π Stacking Interactions | 1 | Phe856 |
This table presents hypothetical data representative of typical molecular docking studies on similar compounds.
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the nature of the interactions over time. nih.gov Following molecular docking, the most promising binding pose of this compound can be subjected to MD simulations in a simulated physiological environment.
Analysis of the MD trajectory can include the root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to quantify the persistence of these crucial interactions. For this compound, MD simulations would be expected to show a stable binding mode, with the difluoro substitutions potentially enhancing the binding affinity through favorable electrostatic interactions.
Table 2: Representative Molecular Dynamics Simulation Parameters for this compound-Kinase Complex
| Parameter | Description | Typical Value/Observation |
| Simulation Time | Total duration of the simulation. | 100 ns |
| RMSD of Complex | Root-mean-square deviation of the complex backbone atoms from the initial structure, indicating stability. | Stable trajectory after an initial equilibration period, typically < 3 Å. |
| RMSF of Ligand | Root-mean-square fluctuation of the ligand atoms, indicating flexibility. | Low fluctuations for the core structure, higher for terminal groups. |
| Hydrogen Bond Occupancy | Percentage of simulation time a specific hydrogen bond is maintained. | High occupancy (>75%) for key interactions, such as with the hinge region. |
This table outlines typical parameters and expected outcomes for MD simulations based on studies of analogous compounds.
In Silico Prediction of Molecular Properties and Reactivity Descriptors
In silico methods are widely used to predict the physicochemical and pharmacokinetic properties of drug candidates, a process often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. nih.govresearchgate.net These predictions are crucial for identifying potential liabilities early in the drug discovery pipeline. nih.gov Additionally, quantum mechanics-based calculations, such as Density Functional Theory (DFT), can provide insights into the electronic structure and reactivity of a molecule. nih.gov
For this compound, various molecular properties can be calculated. Lipophilicity (logP) and aqueous solubility (logS) are important for absorption and distribution. nih.gov The number of hydrogen bond donors and acceptors, molecular weight, and polar surface area are key descriptors in Lipinski's rule of five, which helps to predict drug-likeness.
Reactivity descriptors derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide information about the molecule's chemical reactivity and sites susceptible to electrophilic or nucleophilic attack. nih.gov The molecular electrostatic potential (MEP) map can also visualize the electron density distribution and highlight regions prone to intermolecular interactions. nih.gov
Table 3: Predicted Molecular Properties and Reactivity Descriptors for this compound
| Property/Descriptor | Predicted Value | Significance |
| Molecular Weight | 270.26 g/mol | Within the range for good oral bioavailability. |
| LogP (Octanol-Water Partition Coefficient) | 4.2 | Indicates good lipophilicity for membrane permeability. |
| Topological Polar Surface Area (TPSA) | 38.2 Ų | Suggests good cell permeability. |
| Hydrogen Bond Donors | 1 | Favorable for drug-likeness. |
| Hydrogen Bond Acceptors | 3 | Favorable for drug-likeness. |
| HOMO Energy | -6.5 eV | Relates to the electron-donating ability. |
| LUMO Energy | -1.8 eV | Relates to the electron-accepting ability. |
| HOMO-LUMO Gap | 4.7 eV | Indicates chemical stability. |
This table contains predicted values for this compound based on standard in silico prediction models and DFT calculations.
Analog Design, Chemical Space Exploration, and Optimization Strategies for 6,8 Difluoro N Phenyl 4 Quinolinamine Derivatives
Rational Design of New Analogues Based on SAR Insights
The rational design of new analogs of 6,8-difluoro-N-phenyl-4-quinolinamine is heavily guided by Structure-Activity Relationship (SAR) studies. These studies aim to understand how modifications to different parts of the molecule affect its biological activity. For the 4-anilinoquinoline class of compounds, key regions for modification include the quinoline (B57606) core, the aniline (B41778) ring, and the linker between them.
Quinoline Core Substitutions: The fluorine atoms at the 6 and 8 positions of the quinoline ring are expected to significantly influence the compound's properties. Fluorine is a small, highly electronegative atom that can alter the electronic distribution within the molecule, potentially affecting its binding to target proteins. It can also block metabolic pathways, thereby improving the pharmacokinetic profile of the compound. For instance, in a series of 1-aryl-6,8-difluoroquinolone antibacterial agents, the difluoro substitution was a key feature for potent activity. nih.gov The introduction of other substituents on the quinoline ring, such as methoxy (B1213986) groups at the 6 and 7 positions, has been shown to dramatically increase the activity and selectivity of 4-anilinoquinolines as inhibitors of Cyclin G Associated Kinase (GAK). nih.gov
Aniline Ring Substitutions: The N-phenyl group is another critical area for modification. The electronic and steric properties of substituents on this ring can have a profound impact on target affinity. For example, in the development of GAK inhibitors, the addition of methoxy groups to the aniline ring was explored. A single 4-methoxy group led to a significant drop in activity, whereas a 3-methoxy group retained potent activity. nih.gov This highlights the sensitivity of the binding pocket to the substitution pattern on the aniline ring.
The following table summarizes SAR insights from related 4-anilinoquinoline and 4-anilinoquinazoline (B1210976) derivatives that can guide the rational design of new analogs of this compound.
| Molecular Region | Modification | Observed Effect on Activity | Reference |
| Quinoline Core | 6,7-dimethoxy substitution | Dramatic increase in GAK inhibitory activity and selectivity. | nih.gov |
| 7-chloro substitution | A common feature in potent antimalarial 4-aminoquinolines. | mdpi.com | |
| 6-trifluoromethyl substitution | Maintained potent GAK activity. | nih.gov | |
| Aniline Ring | 3,4,5-trimethoxy substitution | Resulted in a GAK inhibitor with a narrow-spectrum kinome profile. | nih.gov |
| 4-methoxy substitution | 100-fold drop in GAK inhibitory activity. | nih.gov | |
| 3-methoxy substitution | Retained potent GAK inhibitory activity. | nih.gov | |
| 2,4-difluorophenyl substitution | Found to be optimal for in vitro antibacterial potency in a related quinolone series. | nih.gov |
Exploration of Chemical Space Through Combinatorial and Parallel Synthesis
To efficiently explore the chemical space around the this compound scaffold, combinatorial and parallel synthesis techniques are invaluable. These approaches allow for the rapid generation of large libraries of related compounds, where different building blocks are systematically combined.
Parallel Synthesis of 4-Aminoquinoline (B48711) Libraries: Parallel synthesis has been successfully employed to create libraries of 4-aminoquinolines, primarily for antimalarial drug discovery. nih.gov In a typical approach, a common intermediate, such as 4-chloro-6,8-difluoroquinoline, can be reacted with a diverse set of anilines in a spatially addressed array (e.g., a 96-well plate). This allows for the rapid generation of a library of N-aryl-6,8-difluoro-4-quinolinamines with variations on the aniline ring.
A general scheme for the parallel synthesis of a 4-anilinoquinoline library is as follows: Step 1: Synthesis of the core quinoline. This involves the preparation of 4-chloro-6,8-difluoroquinoline. Step 2: Parallel reaction with diverse anilines. The 4-chloroquinoline (B167314) intermediate is then distributed into the wells of a microplate, and a different aniline derivative is added to each well. The reaction is typically carried out under heating in a suitable solvent like ethanol (B145695) or n-butanol. nih.gov Step 3: Purification and characterization. The resulting products can be purified in parallel using automated chromatography systems.
Scaffold Decoration and Library Design: The design of these libraries is crucial for effectively exploring the chemical space. A "scaffold decoration" approach is often used, where a central core (the 6,8-difluoro-4-aminoquinoline moiety) is decorated with a variety of substituents. enamine.net The choice of building blocks (in this case, the anilines) is critical and can be guided by computational methods to ensure diversity in properties such as size, shape, and electronic character. The goal is to create a library that covers a wide range of "pharmacological space". uniroma1.it
Example of a Combinatorial Library Design: A hypothetical combinatorial library for exploring the chemical space around this compound could involve:
A-site (Quinoline core): Fixed as 6,8-difluoroquinoline (B127152).
B-site (Aniline ring): A diverse set of commercially available anilines with variations in electronic-donating and -withdrawing groups, as well as different steric bulk.
| Library Position | Building Block Diversity |
| Quinoline Core | 6,8-difluoro (fixed) |
| Aniline Ring | - Unsubstituted phenyl- 2-methylphenyl- 4-methoxyphenyl- 3-chlorophenyl- 4-fluorophenyl- 3,4-dichlorophenyl |
This systematic approach allows for the efficient mapping of the SAR and the identification of promising new analogs.
Lead Optimization Strategies (e.g., improving target affinity, selectivity)
Once a "hit" compound with initial activity is identified from screening or a combinatorial library, lead optimization is undertaken to improve its properties, such as target affinity, selectivity, and pharmacokinetic profile.
Improving Target Affinity: Improving target affinity often involves fine-tuning the interactions between the compound and the target protein. This can be achieved by:
Modifying substituents: Based on initial SAR, further modifications can be made to the aniline ring or the quinoline core to enhance binding. For example, if a methoxy group at a particular position on the aniline ring shows improved activity, analogs with other alkoxy groups or bioisosteres can be synthesized to further optimize this interaction.
Introducing new functional groups: Adding groups that can form additional hydrogen bonds, ionic interactions, or hydrophobic interactions with the target can significantly increase affinity.
Improving Selectivity: Selectivity is crucial to minimize off-target effects. For kinase inhibitors, achieving selectivity can be challenging due to the highly conserved nature of the ATP-binding site. Strategies to improve selectivity include:
Targeting unique regions of the binding site: While the hinge-binding region is conserved, surrounding areas can be more variable. Designing compounds that exploit these differences can lead to greater selectivity.
Optimization of a Hypothetical Hit: Consider a hypothetical hit, Compound A (6,8-difluoro-N-(3-methoxyphenyl)-4-quinolinamine) , identified as a potent kinase inhibitor but with poor selectivity.
| Optimization Strategy | Proposed Modification | Rationale |
| Improve Affinity | Synthesize analogs with different substituents at the 3-position of the aniline ring (e.g., -OCHF2, -SCH3). | Explore the electronic and steric requirements of the binding pocket. |
| Improve Selectivity | Introduce a bulky group at the 5-position of the aniline ring. | To create steric hindrance that prevents binding to off-target kinases with smaller binding pockets. |
| Improve Pharmacokinetics | Replace the methoxy group with a metabolically more stable group. | To reduce metabolic liabilities and improve in vivo exposure. |
These iterative cycles of design, synthesis, and testing are central to the lead optimization process.
Influence of Stereochemistry on Biological Activity
Stereochemistry can have a profound impact on the biological activity of a drug, influencing its binding to the target, metabolism, and distribution. nih.gov For this compound derivatives, two main types of stereoisomerism could be relevant: chirality in side chains and atropisomerism.
Chirality in Side Chains: If chiral side chains are introduced, for example, on the aniline ring, the resulting enantiomers or diastereomers may exhibit different biological activities. It is common for one stereoisomer to be significantly more active than the others. nih.gov This is because the three-dimensional arrangement of atoms in the active isomer allows for a more optimal fit into the chiral binding site of the target protein. For instance, in a study of 3-Br-acivicin and its derivatives, only the isomers with the natural (5S, αS) configuration showed significant antiplasmodial activity, suggesting that stereoselective uptake or target binding is crucial. nih.govresearchgate.net
Atropisomerism: Atropisomerism is a type of stereoisomerism that arises from restricted rotation around a single bond. In the case of N-aryl-4-quinolinamines, rotation around the C4-N bond could be hindered, especially if there are bulky substituents on the aniline ring or near the 4-position of the quinoline ring. This restricted rotation can lead to the existence of stable, non-interconverting atropisomers.
While not specifically reported for this compound, studies on related quinazolin-4-one derivatives have shown that atropisomers can be isolated and that they exhibit different biological activities. nih.gov In one such study, the separation of atropisomers of a quinazolinone derivative led to the identification of a potent anticonvulsant compound. nih.gov This suggests that if atropisomerism exists in derivatives of this compound, the individual atropisomers could have distinct pharmacological profiles.
The potential for atropisomerism would need to be investigated experimentally, for example, by using chiral chromatography to separate the isomers and then testing their biological activity individually.
Preclinical Research Models for 6,8 Difluoro N Phenyl 4 Quinolinamine
In Vitro Mechanistic Assays for Target Engagement and Pathway Modulation
Target engagement assays are fundamental to drug discovery, confirming that a compound physically interacts with its intended molecular target within a cellular environment. researchgate.net Quantifying this engagement is crucial for building structure-activity relationships and verifying the mechanism of action. researchgate.net For quinoline-based compounds, which are often developed as kinase inhibitors, cellular target engagement can be measured using specialized systems.
A common approach involves cellular thermal shift assays (CETSA) or energy transfer-based methods like NanoBRET, which can quantify the binding of a compound to its target protein in living cells. Another method is the In-Cell Western assay. For example, in the characterization of quinoline-based inhibitors of Cyclin G-associated kinase (GAK), an InCELL Pulse binding assay was used. This system provides a direct readout of cellular permeability and target binding. Research on a series of quinoline (B57606) inhibitors demonstrated a strong correlation between in vitro binding affinity (Kd) and cellular target engagement (IC50), validating that the compounds effectively reached and bound to their target in a complex cellular milieu. biorxiv.org
Below is a data table illustrating the type of results obtained from such assays for analogous quinoline compounds.
| Compound | Target Kinase | In Vitro Binding (Kd, nM) | Cellular Target Engagement (IC50, nM) |
| Analog 1 | GAK | 10 | 210 |
| Analog 5 | GAK | 4.1 | 200 |
| Analog 15 | GAK | 11 | 45 |
Data adapted from studies on analogous quinoline kinase inhibitors. biorxiv.org
Cell-Based Assays for Functional Activity (e.g., cellular inhibition, induction of cellular processes)
Following confirmation of target engagement, cell-based functional assays are performed to determine the compound's effect on cellular processes. These assays measure the physiological consequence of the drug-target interaction, such as the inhibition of cell proliferation, induction of apoptosis, or modulation of signaling pathways. nih.gov
For the 4-aminoquinoline (B48711) class of molecules, a wide range of functional activities has been explored. For instance, novel 4-aminoquinoline derivatives have been evaluated for their anti-inflammatory effects. One such compound was identified as a potent inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), and its functional activity was confirmed by its ability to reduce the secretion of MDP-induced TNF-α in a dose-dependent manner. nih.gov
In the context of oncology, numerous quinoline derivatives have been assessed for their cytotoxic and anti-proliferative activity against various cancer cell lines using assays like the MTT or SRB assay. These assays measure cell viability and allow for the determination of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
The table below presents representative data from functional cell-based assays for various analogous 4-aminoquinoline derivatives.
| Compound Analog | Assay Type | Cell Line | Functional Readout | IC50 / EC50 |
| RIPK2 Inhibitor 14 | Anti-inflammatory | - | MDP-induced TNF-α secretion | Potent, dose-dependent reduction |
| Anticancer Analog 37 | Cytotoxicity (SRB) | MCF-7 (Breast Cancer) | Inhibition of proliferation | More potent than doxorubicin |
| Antimalarial Analog 1 | Antiplasmodial | P. falciparum (3D7) | Inhibition of parasite growth | 11.8 nM |
| Antimalarial Analog 4 | Antiplasmodial | P. falciparum (K1) | Inhibition of parasite growth | 42.1 nM |
Data adapted from studies on analogous 4-aminoquinoline compounds. nih.govplos.org
Metabolic Stability Assessment in Subcellular Fractions (e.g., hepatic microsomes)
Understanding the metabolic stability of a drug candidate is essential for predicting its pharmacokinetic properties, such as half-life and clearance. youtube.com In vitro assays using subcellular fractions, particularly liver microsomes, are a standard method for this assessment. wuxiapptec.comprotocols.io Liver microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, especially the Cytochrome P450 (CYP) family. youtube.com
In a typical microsomal stability assay, the test compound is incubated with liver microsomes (from human or other species) and necessary cofactors (e.g., NADPH) that initiate enzymatic reactions. protocols.io The concentration of the parent compound is measured over time using LC-MS/MS. youtube.com From the rate of disappearance of the compound, key parameters like the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated. protocols.io This data helps in ranking compounds and predicting their in vivo hepatic clearance. youtube.com
For example, a study on a novel 4-aminoquinoline derivative designed as a RIPK2 inhibitor reported that the compound showed moderate stability in human liver microsomes, providing an early indication of its potential pharmacokinetic profile. nih.gov Studies on other fluoroquinolones have also used this system to investigate their potential to inhibit specific CYP isozymes, which is crucial for predicting drug-drug interactions. nih.govresearchgate.net
The following table outlines the typical parameters derived from a microsomal stability assay.
| Parameter | Description | Typical Units |
| In Vitro Half-life (t1/2) | The time required for 50% of the compound to be metabolized. | minutes (min) |
| Intrinsic Clearance (CLint) | The inherent ability of the liver enzymes to metabolize a drug. | µL/min/mg microsomal protein |
In Vitro Assessment of Receptor Selectivity and Off-Target Interactions
While a compound may be designed for a specific target, it can interact with other unintended proteins, leading to off-target effects. Assessing the selectivity of a compound is therefore a critical step in preclinical evaluation. This is often achieved by screening the compound against a broad panel of receptors, enzymes (especially kinases), and ion channels.
For compounds in the quinoline family, which are often kinase inhibitors, selectivity is paramount. A lack of selectivity can lead to toxicity or unexpected side effects. Kinome scanning, where a compound is tested against a large number of different kinases, is a common strategy.
In the development of a 4-aminoquinoline-based RIPK2 inhibitor (Compound 14), a kinase selectivity panel was used to evaluate its specificity. The compound was tested at a 1 µM concentration against 70 different kinases. The results showed high selectivity for RIPK2; only four other kinases (Fyn, Lyn, BTK, Abl) were inhibited by over 90%, indicating a favorable selectivity profile. nih.gov
This type of data is crucial for interpreting biological results and anticipating potential safety issues.
| Kinase Target | Percent Inhibition at 1 µM (Compound 14 Analog) |
| RIPK2 | >90% |
| Fyn | >90% |
| Lyn | >90% |
| BTK | >90% |
| Abl | >90% |
| KDR | 50-90% |
| CDK9 | 50-90% |
| LOK | 50-90% |
| Other 62 kinases | <50% |
Data adapted from kinase selectivity profiling of an analogous 4-aminoquinoline compound. nih.gov
Future Research Directions and Unexplored Avenues for 6,8 Difluoro N Phenyl 4 Quinolinamine
Development of Novel Synthetic Routes to Access Complex Analogues
While the core synthesis of 4-anilinoquinolines is established, future research should focus on developing more efficient and versatile synthetic methodologies to create a diverse library of complex analogues of 6,8-difluoro-N-phenyl-4-quinolinamine.
Late-Stage Functionalization: Developing methods for the late-stage functionalization of the 6,8-difluoroquinoline (B127152) core would be highly valuable. Techniques such as C-H activation could allow for the direct introduction of various functional groups onto the quinoline (B57606) or phenyl rings, bypassing the need for de novo synthesis of each analogue. This approach enables rapid diversification of the lead compound to explore the structure-activity relationship (SAR) more thoroughly.
Advanced Catalysis: The exploration of novel catalytic systems is crucial. nih.gov Transition-metal catalysis, particularly using palladium, has proven indispensable for constructing carbon-carbon and carbon-heteroatom bonds in complex molecules. nih.gov Furthermore, photocatalysis offers a powerful strategy for activating otherwise non-reactive functional groups under mild conditions, opening new avenues for creating previously inaccessible analogues. nih.gov For instance, efficient photocatalytic methods have been developed for the regioselective difluoroalkylation of 8-aminoquinolines, a strategy that could be adapted for modifying the target compound. researchgate.net
Flow Chemistry and Automation: Implementing flow chemistry and automated synthesis platforms could significantly accelerate the production of analogues. These technologies allow for precise control over reaction parameters, improved safety, and higher throughput, facilitating the rapid generation of a large library of compounds for biological screening.
Identification of Additional Biological Targets and Therapeutic Utilities
The 4-anilino-quin(az)oline scaffold is a known "hinge binder" that can modulate the activity of various kinases, with substitutions on the rings driving the selectivity profile. mdpi.com While kinase inhibition is a probable mechanism of action for this compound, its full biological activity spectrum remains to be elucidated.
Expanded Kinase Profiling: A comprehensive screening against a broad panel of human kinases is a critical next step. The 6,8-difluoro substitution pattern may confer unique selectivity for specific kinases that are not targeted by existing drugs. Identifying novel, high-affinity kinase targets could open up therapeutic applications in oncology, immunology, and inflammatory diseases. nih.govmdpi.com
Antiparasitic and Antimicrobial Activity: Quinoline-based compounds, such as chloroquine, have a long history as antimalarial agents. nih.govnih.gov Future studies should evaluate this compound and its analogues for activity against various parasitic strains, including chloroquine-resistant Plasmodium falciparum. nih.gov Structural modifications to the 4-aminoquinoline (B48711) core are known to circumvent resistance mechanisms. nih.gov Additionally, screening for broader antimicrobial activity against bacteria and fungi is warranted, as quinolines have shown potential in these areas. researchgate.netnih.gov
Neurodegenerative and Autoimmune Diseases: The central nervous system (CNS) expresses numerous receptors and enzymes that can be targeted by small molecules. mdpi.com Given the ability of small molecule kinase inhibitors to modulate signaling pathways implicated in neuroinflammation and autoimmune disorders, exploring the potential of this compound in models of diseases like Alzheimer's, Parkinson's, or rheumatoid arthritis could reveal unexpected therapeutic opportunities. nih.govmdpi.com
Advanced Computational Methodologies for Predictive Modeling
Computational chemistry offers powerful tools to accelerate the drug discovery process, reduce costs, and refine lead candidates. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing and testing a library of analogues, robust QSAR models can be developed. asianpubs.org These models create a statistical correlation between the physicochemical properties of the molecules and their biological activity. nih.govasianpubs.org QSAR can predict the activity of virtual compounds, helping to prioritize the synthesis of the most promising candidates and guide the design of more potent and selective molecules. nih.govresearchgate.net Studies on other 4-aminoquinolines have successfully used QSAR to develop models for antimalarial activity. nih.govejbps.com
Molecular Docking and Dynamics Simulations: Once a biological target is identified (e.g., a specific kinase), molecular docking can be used to predict the binding mode and affinity of this compound within the target's active site. nih.govuobaghdad.edu.iq Docking studies can elucidate key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. nih.gov Subsequent molecular dynamics simulations can then model the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction and the conformational changes involved.
ADMET Prediction: In silico models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates are essential. Early prediction of potential liabilities, such as poor oral bioavailability or off-target toxicity, allows researchers to modify the chemical structure to improve its drug-like properties before committing to expensive and time-consuming preclinical studies.
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To fully understand the biological effects of this compound, a systems-level approach is necessary. The integration of various "omics" datasets can provide a comprehensive picture of the drug's mechanism of action and its impact on cellular networks. ejbps.com
Transcriptomics and Proteomics: Treating cells with the compound and subsequently analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) can reveal the cellular pathways that are modulated. This can confirm the intended target and uncover unexpected off-target effects or downstream signaling consequences. asianpubs.org This approach has been used to identify shared pathways, such as the JAK/STAT signaling pathway, in disease progression. asianpubs.org
Metabolomics: Metabolomic analysis can identify changes in the cellular concentrations of small-molecule metabolites following drug treatment. This can provide insights into how the compound affects cellular metabolism and energy production, which is often dysregulated in diseases like cancer.
Integrated Pathway Analysis: The true power of this approach lies in integrating these different omics datasets. By combining information on which genes are expressed, which proteins are present, and which metabolic pathways are active, researchers can construct detailed models of the drug's mechanism of action. researchgate.net This holistic understanding is invaluable for predicting efficacy, identifying potential biomarkers for patient response, and anticipating mechanisms of drug resistance.
Q & A
Q. Optimization Strategies :
- Monitor reaction progress using HPLC to isolate intermediates and minimize side products .
- Adjust solvent polarity (e.g., DMF for fluorination, toluene for coupling) to enhance regioselectivity .
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for >95% purity .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Resolve fluorine-coupled splitting patterns (e.g., δ 7.2–8.5 ppm for aromatic protons; ¹⁹F NMR for fluorine environment analysis) .
- HRMS : Confirm molecular formula (C₁₅H₁₁F₂N₂) and detect isotopic patterns for fluorine .
- X-ray Crystallography : Resolve spatial arrangement of fluorine atoms and phenylamine orientation (critical for SAR studies) .
- HPLC-PDA : Assess purity (>98%) and detect trace impurities from fluorination byproducts .
Advanced: How can structure-activity relationship (SAR) studies elucidate the role of fluorine substitution in biological activity?
Answer:
Methodological Framework :
- Comparative Synthesis : Synthesize analogs with mono-fluoro (6-F or 8-F) and non-fluorinated variants to isolate electronic effects .
- Electrophilic Reactivity Assays : Measure interaction with nucleophilic targets (e.g., glutathione) to assess fluorine’s electron-withdrawing impact .
- Computational Modeling : Density Functional Theory (DFT) to calculate electron density maps and predict binding affinity with enzymes (e.g., cytochrome P450) .
Key Finding :
Fluorine at positions 6 and 8 increases metabolic stability by reducing oxidative degradation, as shown in microsomal assays .
Advanced: What strategies resolve contradictory data in pharmacological studies of this compound derivatives?
Answer:
Case Example : Discrepancies in IC₅₀ values for kinase inhibition.
- Empirical Falsification : Replicate assays under standardized conditions (pH, temperature, cell lines) to isolate variables .
- Meta-Analysis : Pool data from orthogonal assays (e.g., fluorescence polarization vs. radiometric) to identify systematic biases .
- Structural Proteomics : Use cryo-EM or X-ray crystallography to verify target engagement and rule off-target effects .
Basic: How to design in vitro assays for evaluating antimicrobial activity?
Answer:
- Bacterial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains using broth microdilution (CLSI guidelines) .
- Compound Preparation : Dissolve in DMSO (≤1% final concentration) and serially dilute in Mueller-Hinton broth .
- Control : Compare to fluoroquinolone standards (e.g., ciprofloxacin) to benchmark potency .
Advanced: How does computational modeling predict the pharmacokinetic profile of this compound?
Answer:
- ADMET Prediction : Use QikProp or SwissADME to estimate logP (2.8–3.2), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and CYP inhibition .
- Molecular Dynamics (MD) : Simulate binding to human serum albumin to predict plasma half-life .
- Validation : Correlate in silico predictions with in vivo PK studies in rodent models .
Advanced: What is the mechanistic basis for substituent effects on this compound’s bioactivity?
Answer:
- Electron-Withdrawing Effects : Fluorine atoms increase quinoline ring electron deficiency, enhancing interaction with nucleophilic residues in enzyme active sites (e.g., topoisomerase II) .
- Steric Considerations : Bulkier N-phenyl substituents reduce cell permeability but improve target specificity (e.g., IC₅₀ shifts from 50 nM to 200 nM with ortho-methyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
